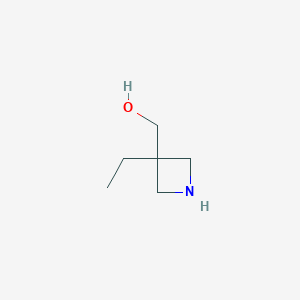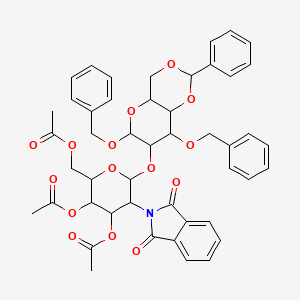
2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl--D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose” is a complex organic compound that belongs to the class of glycosylated derivatives
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „2-O-(2-Desoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzyliden-D-mannose“ umfasst in der Regel mehrere Schritte, darunter Glykosylierung, Acetylierung und Benzyliden-Schutz. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren, Lösungsmittel und Temperatursteuerungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher Verbindungen kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies umfasst oft den Einsatz automatisierter Reaktoren und kontinuierlicher Fließsysteme.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Benzylgruppen.
Reduktion: Reduktionsreaktionen können auf die Phthalimidogruppe abzielen und sie in ein Amin umwandeln.
Substitution: Substitutionsreaktionen können an den Acetylgruppen auftreten und zu einer Deacetylierung führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.
Substitution: Saure oder basische Bedingungen können die Deacetylierung erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Benzaldehyddervivaten führen, während die Reduktion aminofunktionelle Verbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden, insbesondere solcher mit glykosylierten Strukturen.
Biologie
Biologisch werden glykosylierte Verbindungen oft wegen ihrer Wechselwirkungen mit Proteinen und Enzymen untersucht, wodurch sie in der biochemischen Forschung wertvoll sind.
Medizin
In der Medizin können solche Verbindungen auf ihr Potenzial als Medikamentenkandidaten untersucht werden, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade.
Industrie
Industriell können glykosylierte Derivate bei der Herstellung von Spezialchemikalien und Materialien verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von „2-O-(2-Desoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzyliden-D-mannose“ hängt von seiner jeweiligen Anwendung ab. Im Allgemeinen interagieren glykosylierte Verbindungen mit biologischen Molekülen über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und van-der-Waals-Kräfte. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-O-(2-Desoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzyliden-D-galactose
- 2-O-(2-Desoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzyliden-D-glucose
Einzigartigkeit
Die Einzigartigkeit von „2-O-(2-Desoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzyliden-D-mannose“ liegt in ihrem spezifischen Glykosylierungsmuster und den Schutzgruppen, die ihre Reaktivität und Wechselwirkungen mit biologischen Molekülen beeinflussen können.
Eigenschaften
Molekularformel |
C47H47NO15 |
|---|---|
Molekulargewicht |
865.9 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C47H47NO15/c1-27(49)54-25-35-38(58-28(2)50)40(59-29(3)51)37(48-43(52)33-21-13-14-22-34(33)44(48)53)46(60-35)63-42-41(55-23-30-15-7-4-8-16-30)39-36(26-57-45(62-39)32-19-11-6-12-20-32)61-47(42)56-24-31-17-9-5-10-18-31/h4-22,35-42,45-47H,23-26H2,1-3H3 |
InChI-Schlüssel |
SXBDUJNSEMCEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


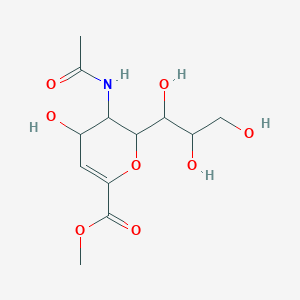


![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
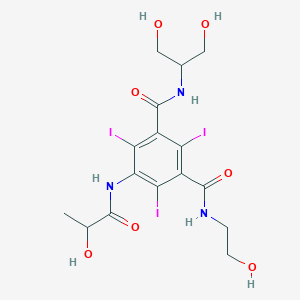
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)


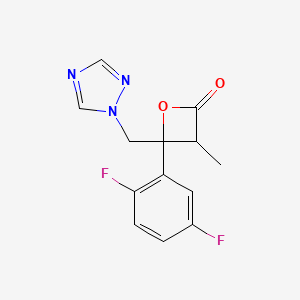
![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)

